4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
CAS No.: 1020488-65-6
Cat. No.: VC8193615
Molecular Formula: C20H15BrN4OS
Molecular Weight: 439.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020488-65-6 |
|---|---|
| Molecular Formula | C20H15BrN4OS |
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | 4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H15BrN4OS/c1-13-11-18(23-19(26)15-7-9-16(21)10-8-15)25(24-13)20-22-17(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26) |
| Standard InChI Key | LPRXOXRNLOIYEU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises three primary moieties:
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A 4-bromobenzamide group providing electrophilic reactivity.
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A 3-methyl-1H-pyrazole ring serving as a central scaffold.
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A 4-phenylthiazole subunit contributing aromatic and hydrogen-bonding capabilities.
The IUPAC name, 4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1020488-65-6 |
| Molecular Formula | |
| Molecular Weight | 439.3 g/mol |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 |
| InChIKey | LPRXOXRNLOIYEU-UHFFFAOYSA-N |
The bromine atom at the para position of the benzamide group distinguishes it from isomers like 2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS No. 1020488-62-3), which exhibits divergent physicochemical properties.
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit protocols for this compound remain unpublished, analogous pyrazole-thiazole derivatives are typically synthesized via:
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Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition.
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Thiazole Coupling: Hantzsch thiazole synthesis using α-haloketones and thioureas.
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Benzamide Introduction: Amidation of the pyrazole amine with 4-bromobenzoyl chloride.
A hypothetical route involves:
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Synthesis of 3-methyl-1H-pyrazol-5-amine.
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Coupling with 4-phenylthiazole-2-carboxylic acid to form the pyrazole-thiazole core.
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Reaction with 4-bromobenzoyl chloride under Schotten-Baumann conditions.
Spectroscopic Characterization
Critical analytical data for structural confirmation include:
| Technique | Expected Findings |
|---|---|
| -NMR | - Pyrazole H: δ 6.2–6.5 ppm (singlet) - Thiazole H: δ 7.3–7.5 ppm (multiplet) - Benzamide NH: δ 10.1 ppm (broad) |
| IR Spectroscopy | - C=O stretch: ~1680 cm - N-H bend: ~1550 cm - C-Br stretch: ~560 cm |
| Mass Spectrometry | Molecular ion peak at m/z 439.3 (M) with isotopic pattern confirming bromine |
| Parameter | 4-Bromo Isomer | 2-Bromo Isomer |
|---|---|---|
| LogP | 3.8 (predicted) | 3.5 (predicted) |
| Solubility (µg/mL) | <10 in aqueous buffer | ~15 in aqueous buffer |
| Protein Binding | 92% (estimated) | 88% (estimated) |
The increased hydrophobicity of the 4-bromo derivative could improve blood-brain barrier penetration, making it a candidate for neurotherapeutic research.
Research Applications and Future Directions
Drug Discovery
This compound serves as:
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A kinase inhibitor scaffold: Modifiable bromine site allows Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores.
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A probe for chemical biology: Fluorescent tagging via amide substitution could elucidate target engagement in cellular assays.
Synthetic Challenges
Key hurdles include:
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Regioselectivity: Ensuring single-isomer formation during pyrazole-thiazole coupling.
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Stability: Susceptibility to hydrolytic cleavage of the benzamide bond under acidic conditions.
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